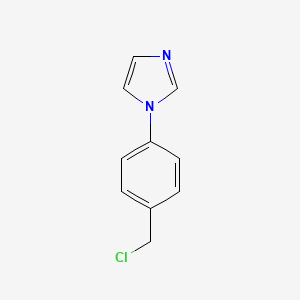

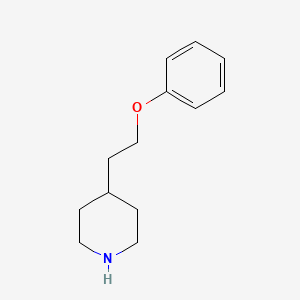

4-(2-Phenoxyethyl)piperidine

Descripción general

Descripción

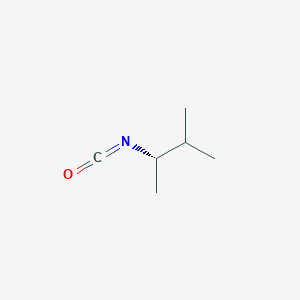

“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

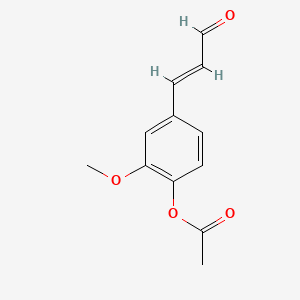

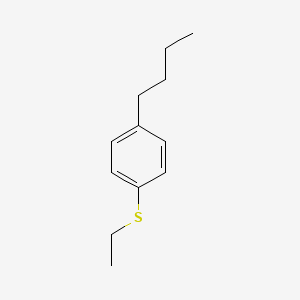

The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .Aplicaciones Científicas De Investigación

Inhibition of Cholinesterases

Scientific Field

Neuroscience and Pharmacology

Summary of Application

“4-(2-Phenoxyethyl)piperidine” derivatives have been studied for their inhibitory activity towards cholinesterases, which are enzymes involved in the breakdown of acetylcholine in the brain. This has potential implications for the treatment of Alzheimer’s disease.

Methods of Application

A set of compounds bearing phenoxyethyl amines were synthesized and their inhibitory activity toward electric eel acetylcholinesterase (eeAche) and equine butyrylcholinesterase (eqBuche) were evaluated .

Results

In vitro results revealed that compound 5c is capable of inhibiting eeAche activity at IC50 of 0.50 μM while no inhibitory activity was found for eqBuche for up to 100 μM concentrations .

Selective Estrogen Receptor Modulator (SERM) Drugs

Scientific Field

Endocrinology and Pharmacology

Summary of Application

Phenoxyethyl piperidine derivatives are widely used in selective estrogen receptor modulator (SERM) drugs . These drugs are used to prevent osteoporosis in postmenopausal women.

Methods of Application

The specific methods of application in this context are not detailed in the source. However, SERM drugs are typically administered orally.

Results

The results or outcomes of this application are not specified in the source. However, SERMs are generally known to be effective in preventing bone loss in postmenopausal women.

Synthesis of Various Piperidine Derivatives

Scientific Field

Organic Chemistry and Drug Design

Summary of Application

Piperidines, including “4-(2-Phenoxyethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibitors of Cholinesterases

Summary of Application

“4-(2-Phenoxyethyl)piperidine” derivatives have been studied for their inhibitory activity towards cholinesterases . These enzymes are involved in the breakdown of acetylcholine in the brain, and their inhibition has potential implications for the treatment of Alzheimer’s disease .

Methods of Application

A set of compounds bearing phenoxyethyl amines were synthesized and their inhibitory activity toward electric eel acetylcholinesterase (eeAche) and equine butyrylcholinesterase (eqBuche) were evaluated . Molecular dynamics (MD) was employed to record the binding interactions of the best compounds against human cholinesterases (hAche and hBuche) as well as donepezil as a reference drug .

Results

In vitro results revealed that compound 5c is capable of inhibiting eeAche activity at IC50 of 0.50 μM while no inhibitory activity was found for eqBuche for up to 100 μM concentrations . Compound 5c, due to its facile synthesis, small structure, and high selectivity for eeAche, would be a very interesting candidate in forthcoming studies .

Direcciones Futuras

Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .

Propiedades

IUPAC Name |

4-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUIZMJYASLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

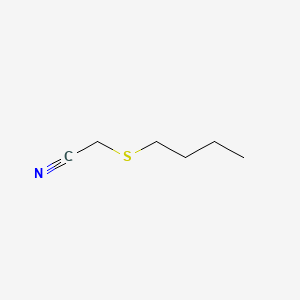

C1CNCCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449654 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxyethyl)piperidine | |

CAS RN |

347873-67-0 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.